molecular formula C15H24N4O2 B2778666 叔丁基 4-((6-氨基吡啶-3-基甲基)哌嗪-1-羧酸酯 CAS No. 1178566-52-3

叔丁基 4-((6-氨基吡啶-3-基甲基)哌嗪-1-羧酸酯

货号 B2778666
CAS 编号: 1178566-52-3
分子量: 292.383
InChI 键: UOIMSYSBTIGWJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate, also known as TB-APMC, is a piperazine derivative with a wide range of applications in the field of scientific research. It is a synthetic compound that has been used in laboratory studies for its unique properties, such as its ability to act as a competitive inhibitor for enzymes, and its ability to form a stable complex with metal ions. TB-APMC has been used to study biochemical and physiological processes, and to develop new drugs and treatments.

科学研究应用

合成和表征

叔丁基 4-((6-氨基吡啶-3-基)甲基)哌嗪-1-羧酸酯在合成化学领域得到了广泛的研究。研究重点在于其合成和表征,通常探索其作为各种化合物中核心结构的潜力。例如,Sanjeevarayappa 等人 (2015) 详细描述了一种密切相关的化合物的合成和表征,该化合物使用各种光谱技术和 X 射线衍射研究进行了分析。这项工作突出了该化合物在创建分子合成中有用的三维结构方面的潜力 (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)

生物学评估

研究还评估了衍生自叔丁基 4-((6-氨基吡啶-3-基)甲基)哌嗪-1-羧酸酯的化合物的生物活性。例如,Kulkarni 等人 (2016) 合成了两种衍生物并评估了它们的抗菌和抗真菌活性。这些研究对于理解此类化合物的潜在药用至关重要 (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016)

防腐性能

除了药用应用外,一些研究还探讨了叔丁基 4-((6-氨基吡啶-3-基)甲基)哌嗪-1-羧酸酯衍生物在材料科学中的用途。Praveen 等人 (2021) 研究了新型化合物在酸性环境中对碳钢的防腐蚀行为。这项研究对于防腐蚀至关重要的工业应用意义重大 (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021)

晶体结构分析

晶体结构分析是另一个重要的研究领域。像 Gumireddy 等人 (2021) 进行的研究提供了对这类化合物的分子和晶体结构的详细见解,这对于理解它们的化学行为和潜在应用至关重要 (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021)

属性

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Citations

For This Compound
6
Citations
C Shi, Q Wang, X Liao, H Ge, G Huo, L Zhang… - European Journal of …, 2020 - Elsevier
CDK4/6 has been identified as an attractive therapeutic target for treatment of cancer. For unmet clinical needs, a novel class of imidazo [1′,2’:1,6]pyrido [2,3-d]pyrimidin derivatives, …
Number of citations: 10 www.sciencedirect.com
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。